molecular formula C17H26N2O3 B3111148 Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester CAS No. 1820581-62-1

Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester

Cat. No. B3111148
CAS RN: 1820581-62-1
M. Wt: 306.4 g/mol
InChI Key: ASGOSUHDCGODBA-ZFWWWQNUSA-N
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Description

Carbamic acids are organic compounds derived from carbonic acid, where one hydroxyl group is replaced by an amine group and the other hydroxyl group is replaced by hydrogen. The general formula for carbamic acids is R1R2NCOOH. When R1 or R2 is not hydrogen, the compound is called a substituted carbamic acid, an example of which is your compound. Carbamic acids readily decompose to amines and carbon dioxide .


Synthesis Analysis

Carbamic acids and their esters can be synthesized in several ways. One common method is the reaction of phosgene with primary amines to give isocyanates, which can be hydrolyzed to give carbamic acids. Another method is the reaction of chloroformates with amines .


Molecular Structure Analysis

The molecular structure of a carbamic acid consists of a carbonyl group (C=O), an amine group (NH2), and a hydroxyl group (OH) all bonded to the same carbon atom .


Chemical Reactions Analysis

Carbamic acids are unstable and decompose to produce amines and carbon dioxide. They can react with alcohols to form carbamate esters, which are more stable .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific carbamic acid or its ester would depend on the nature of the R1 and R2 groups. In general, these compounds can exhibit a wide range of properties .

Safety and Hazards

Carbamates can be toxic, particularly if they inhibit acetylcholinesterase. They can also be irritants. Safety precautions should be taken when handling these compounds .

Future Directions

The future directions in the study and application of carbamic acids and their esters could involve the development of new synthesis methods, the discovery of new reactions, and the exploration of new applications in medicine and industry .

properties

IUPAC Name

benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGOSUHDCGODBA-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester
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Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester
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Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester
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Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester
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Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester
Reactant of Route 6
Reactant of Route 6
Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester

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